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Introduction
tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, a key chiral building block in organic

synthesis, holds significant importance in the fields of medicinal chemistry and drug

development. Its structure, featuring a carbamate protecting group and a versatile

phenylglycinol core, makes it an invaluable intermediate for the synthesis of a wide array of

biologically active molecules and pharmaceuticals. The carbamate moiety, in particular, is a

crucial structural element in numerous approved therapeutic agents, where it can serve as a

stable peptide bond surrogate, enhance metabolic stability, and improve pharmacokinetic

profiles[1][2]. This technical guide provides an in-depth overview of tert-butyl (2-hydroxy-1-
phenylethyl)carbamate, including its chemical properties, detailed synthetic protocols, and its

applications in the synthesis of chiral compounds and drug discovery.

Chemical Identity and Properties
The IUPAC name for this compound is tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate[3]. It is

also commonly referred to as N-Boc-DL-phenylglycinol. The compound exists as racemic or as

individual enantiomers, with the stereospecific IUPAC name being, for example, tert-butyl N-

[(1R)-2-hydroxy-1-phenylethyl]carbamate[4].

Table 1: Physicochemical Properties[3]
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Property Value

Molecular Formula C₁₃H₁₉NO₃

Molecular Weight 237.29 g/mol

Monoisotopic Mass 237.13649347 Da

XLogP3 1.8

Physical Form Crystal - Powder[4]

Storage Temperature Room Temperature[4]

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 238.14377 156.0

[M+Na]⁺ 260.12571 160.7

[M-H]⁻ 236.12921 157.9

[M+NH₄]⁺ 255.17031 172.7

[M+K]⁺ 276.09965 159.4

[M+H-H₂O]⁺ 220.13375 149.9

Synthesis and Experimental Protocols
The synthesis of tert-butyl (2-hydroxy-1-phenylethyl)carbamate and its enantiopure forms is

well-established, often starting from the corresponding amino acid, phenylglycine.

Synthesis of (S)-tert-Butyl (2-hydroxy-1-
phenylethyl)carbamate
This protocol details the synthesis starting from (S)-phenylglycine.

Experimental Protocol:
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Reduction of (S)-Phenylglycine:

An oven-dried, 3-L, three-necked, round-bottomed flask is equipped with a nitrogen inlet

adapter, a rubber septum, a 200-mL pressure-equalizing dropping funnel, and a magnetic

stirring bar.

The flask is flushed with nitrogen and charged with sodium borohydride (30.0 g, 0.793

mol, 2.4 equiv) and 500 mL of anhydrous THF.

The resulting suspension is cooled in an ice bath and stirred rapidly.

A solution of iodine (83.9 g, 0.331 mol, 1.0 equiv) in 150 mL of anhydrous THF is added

dropwise over 1.5 hours.

(S)-phenylglycine (50.0 g, 0.331 mol, 1.0 equiv) is then added in small portions.

The reaction mixture is heated at reflux under nitrogen for 18 hours.

After cooling, 60 mL of methanol is cautiously added.

The mixture is then concentrated under reduced pressure.

Boc Protection:

The crude amino alcohol is dissolved in 250 mL of anhydrous THF and triethylamine (48.9

mL, 0.347 mol, 1.05 equiv) is added.

Di-tert-butyl dicarbonate (72.9 g, 0.334 mol, 1.01 equiv) is added portionwise, followed by

200 mL of anhydrous THF.

The reaction mixture is stirred at room temperature for 12 hours.

The solvent is removed in vacuo to yield the crude product, which can be purified by

crystallization to afford tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate as white needles.

General Synthesis of Carbamates
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A general and convenient one-step method for preparing carbamates from alcohols involves

the use of sodium cyanate and trifluoroacetic acid.

Experimental Protocol:

A solution of the alcohol (e.g., t-butyl alcohol, 0.20 mole) in benzene is placed in a three-

necked flask.

Sodium cyanate (0.40 mole) is added to the solution.

Trifluoroacetic acid (0.42 mole) is added dropwise while stirring slowly.

The reaction is stirred for several hours, typically overnight.

Water is added, and the organic layer is separated.

The organic extract is washed with aqueous sodium hydroxide and water, then dried over

anhydrous magnesium sulfate.

The solvent is removed under reduced pressure to yield the carbamate[5].

Role in Drug Development and Medicinal Chemistry
The carbamate functional group is a cornerstone in modern drug design, offering a stable and

versatile scaffold[1][2]. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, as a chiral building

block, is instrumental in the synthesis of enantiomerically pure active pharmaceutical

ingredients (APIs).

The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines in organic

synthesis due to its stability under various conditions and its facile removal under acidic

conditions[1]. This allows for selective reactions at other functional groups within a molecule.

Derivatives of tert-butyl (2-hydroxy-1-phenylethyl)carbamate have shown promise in

exhibiting biological activity. For instance, a series of tert-butyl 2-(substituted

benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their in vivo

anti-inflammatory activity, with some compounds showing efficacy comparable to the standard

drug indomethacin[6][7].
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Visualized Workflows and Pathways
Synthetic Pathway
The following diagram illustrates the synthetic pathway for (S)-tert-butyl (2-hydroxy-1-
phenylethyl)carbamate starting from (S)-phenylglycine.

Step 1: Reduction Step 2: Boc Protection

(S)-Phenylglycine (S)-2-Amino-2-phenylethanol

1. NaBH₄, I₂
2. Methanol tert-Butyl

(1S)-2-hydroxy-1-phenylethylcarbamate
 (Boc)₂O, Et₃N, THF

Click to download full resolution via product page

Caption: Synthetic route to (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate.

General Hydrolysis of Carbamates
The carbamate linkage can undergo hydrolysis, particularly under basic conditions. The

mechanism differs for monosubstituted and disubstituted carbamates[1].

Monosubstituted Carbamate Hydrolysis

R-NH-C(=O)-OR' [R-N=C=O]
OH⁻

R-NH₂ + CO₂

H₂O

Click to download full resolution via product page

Caption: Base-catalyzed hydrolysis mechanism for monosubstituted carbamates.

Conclusion
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tert-Butyl (2-hydroxy-1-phenylethyl)carbamate is a fundamentally important molecule for

chemists and pharmaceutical scientists. Its utility as a chiral precursor, enabled by the reliable

Boc protecting group strategy, provides access to a multitude of complex and stereochemically

defined molecules. The synthetic routes are well-documented and scalable, ensuring its

availability for research and development. As the demand for enantiomerically pure

pharmaceuticals continues to grow, the significance of chiral building blocks like tert-butyl (2-
hydroxy-1-phenylethyl)carbamate in the drug discovery pipeline is set to increase. Further

exploration of its derivatives is likely to yield novel therapeutic agents with improved efficacy

and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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